molecular formula C11H12ClF2N3 B12349879 N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride CAS No. 1856094-76-2

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12349879
CAS No.: 1856094-76-2
M. Wt: 259.68 g/mol
InChI Key: WPQWQSHYWXGOCD-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a difluorophenyl group and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with 1-methylpyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride stands out due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety.

Properties

CAS No.

1856094-76-2

Molecular Formula

C11H12ClF2N3

Molecular Weight

259.68 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H11F2N3.ClH/c1-16-7-10(6-15-16)14-5-8-4-9(12)2-3-11(8)13;/h2-4,6-7,14H,5H2,1H3;1H

InChI Key

WPQWQSHYWXGOCD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=C(C=CC(=C2)F)F.Cl

Origin of Product

United States

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